REACTION_CXSMILES
|
C1([O:6][C:7]2[C:12]3[O:13][C:14]4[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=4[C:11]=3[C:10]([CH:23]=[O:24])=[CH:9][CH:8]=2)CCCC1.Br.O.C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C>[OH:6][C:7]1[C:12]2[O:13][C:14]3[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][C:15]=3[C:11]=2[C:10]([CH:23]=[O:24])=[CH:9][CH:8]=1 |f:3.4.5|
|
Name
|
4
|
Quantity
|
20 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-cyclopentyloxy-8-nitro-1-formyldibenzofuran
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC1=CC=C(C2=C1OC1=C2C=C(C=C1)[N+](=O)[O-])C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
4.2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
850 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
maintain for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
80-90° C
|
Type
|
WAIT
|
Details
|
was left un
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
CUSTOM
|
Details
|
for additional 1hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After this, the reaction mixture was cooled to 10-15° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
The diluted reaction mixture
|
Type
|
CUSTOM
|
Details
|
was brought to 25-35° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with water (8 L×5) till pH becomes neutral
|
Type
|
ADDITION
|
Details
|
The wet cake was charged with toluene (12 L)
|
Type
|
DISTILLATION
|
Details
|
subjected to azeotropic distillation of water
|
Type
|
TEMPERATURE
|
Details
|
by refluxing to temperature of 110° C
|
Type
|
CUSTOM
|
Details
|
After complete removal of water
|
Type
|
CUSTOM
|
Details
|
was brought to 25-35° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vaccum oven below 60° C. till MC/LOD
|
Type
|
CUSTOM
|
Details
|
by HPLC, m.p>270° C
|
Type
|
CUSTOM
|
Details
|
The product was further purified
|
Type
|
CUSTOM
|
Details
|
In a 10 L four necked RB flask, fitted with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
add 4-hydroxy-8-nitro-1-formyldibenzofuran
|
Type
|
CUSTOM
|
Details
|
obtained in the above step (1.0 kg, 3.89 M), dimethyl foramide (2 L) at 25-35° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
The RM was heated to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
under stirring for complete dissolution
|
Type
|
ADDITION
|
Details
|
was added at 80° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The wet cake was washed with acetone (1 L)
|
Type
|
WASH
|
Details
|
the solid after washing
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in DM water (9 L)
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 5-10° C.
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered
|
Type
|
WASH
|
Details
|
washed with water (10 L×5) till pH becomes neutral,
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
at 60-65° C.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C2=C1OC1=C2C=C(C=C1)[N+](=O)[O-])C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |